molecular formula C14H17N3O3 B11795091 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid

1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11795091
M. Wt: 275.30 g/mol
InChI Key: YOHAVTYUECADPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by its isobutyl group at position 1, a pyridin-3-ylmethoxy substituent at position 5, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their versatility in pharmaceutical and materials chemistry due to their ability to engage in hydrogen bonding, metal coordination (via the carboxylic acid group), and π-π interactions (from aromatic substituents) .

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

1-(2-methylpropyl)-5-(pyridin-3-ylmethoxy)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H17N3O3/c1-10(2)8-17-13(12(7-16-17)14(18)19)20-9-11-4-3-5-15-6-11/h3-7,10H,8-9H2,1-2H3,(H,18,19)

InChI Key

YOHAVTYUECADPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-ketoester under acidic conditions.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation of the pyrazole ring using isobutyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Pyridin-3-ylmethoxy Group: The pyridin-3-ylmethoxy group can be attached through a nucleophilic substitution reaction using pyridin-3-ylmethanol and a suitable leaving group such as tosyl chloride.

Industrial Production Methods

Industrial production of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Tosyl chloride in pyridine, amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that similar pyrazolo compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This suggests that 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

The ability of this compound to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research on similar compounds indicates potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal cells from damage .

Synthetic Methodologies

The synthesis of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Subsequent steps involve introducing the isobutyl and pyridine groups through nucleophilic substitutions or coupling reactions.
  • Carboxylic Acid Functionalization : Final modifications may include the introduction of the carboxylic acid group via oxidation or carboxylation techniques.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : In vitro studies showed that pyrazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. These findings suggest that 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid may have similar effects .
  • Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death, supporting further exploration of this compound's neuroprotective capabilities .

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in and ) increase acidity of the carboxylic acid and enhance lipophilicity, favoring membrane permeability in drug candidates .
  • Heterocyclic ethers (e.g., pyridin-3-ylmethoxy) introduce polarity and hydrogen-bonding capacity, which could improve water solubility compared to purely alkyl-substituted analogs .

Physicochemical and Functional Comparisons

Solubility and Acidity

  • The carboxylic acid group ensures moderate aqueous solubility, which can be modulated by substituents. For instance, the pyridin-3-ylmethoxy group in the target compound may enhance solubility via hydrogen bonding, whereas CF₃-substituted analogs () are more lipophilic .
  • Acidity : Electron-withdrawing groups (e.g., CF₃) lower the pKa of the carboxylic acid, increasing ionization at physiological pH, which is critical for drug bioavailability .

Stability

  • Steric protection : Bulky groups like isobutyl (target compound) or tetrahydrothiophene () may shield the pyrazole ring from metabolic degradation .
  • Hygroscopicity : Pyridine-containing analogs (e.g., target compound, ) may exhibit higher hygroscopicity due to polar aromatic nitrogen .

Biological Activity

1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring substituted with an isobutyl group and a pyridin-3-ylmethoxy moiety. The structural diversity in pyrazole derivatives is significant, allowing for varied biological activities. The presence of the pyridine ring enhances its interaction with biological targets, potentially increasing its pharmacological efficacy.

1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid exhibits several mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : Studies have shown that pyrazole derivatives can inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antioxidant Properties : The compound may also possess antioxidant capabilities, reducing oxidative stress in cells.
  • Cell Signaling Modulation : It can influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.

Therapeutic Applications

The compound's biological activities suggest potential therapeutic applications in several areas:

  • Anti-inflammatory Agents : Due to its enzyme inhibition properties, it could serve as a basis for developing anti-inflammatory drugs.
  • Anticancer Activity : The modulation of cell signaling pathways indicates potential use in cancer treatment, particularly in targeting specific cancer types.
  • Neuroprotective Effects : Emerging research suggests that pyrazole derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid through various experimental models. Below is a summary of key findings:

StudyModelFindings
In vitro (cell lines)Demonstrated significant inhibition of COX enzymes with IC50 values comparable to standard NSAIDs.
Animal model (inflammation)Reduced inflammation markers in treated groups compared to controls, indicating anti-inflammatory efficacy.
Neuroprotection assaysShowed protective effects against oxidative stress-induced cell death in neuronal cultures.

Comparative Analysis with Other Pyrazole Derivatives

A comparative study highlighted the biological activity of 1-Isobutyl-5-(pyridin-3-ylmethoxy)-1H-pyrazole-4-carboxylic acid against other known pyrazole compounds:

Compound NameBiological ActivityReference
CelecoxibCOX inhibition
RimonabantCannabinoid receptor antagonist
1-Isobutyl...Anti-inflammatory and neuroprotectiveCurrent study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.